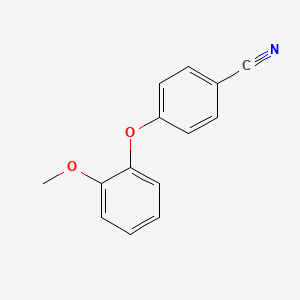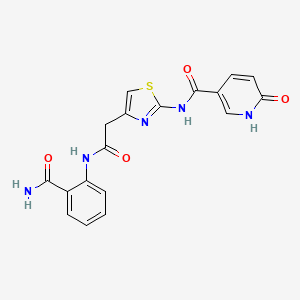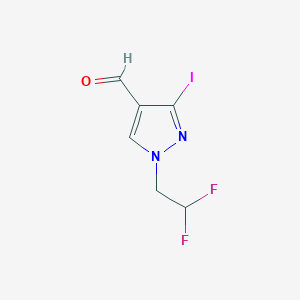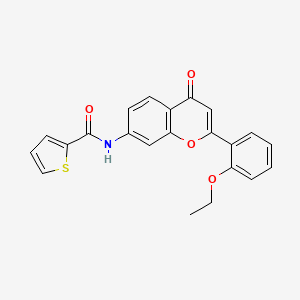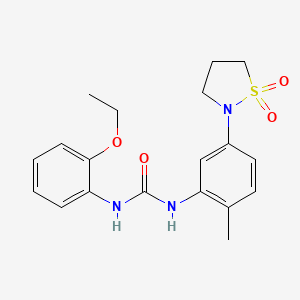
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea, also known as DITPA, is a synthetic compound that has been studied for its potential therapeutic benefits in treating heart failure.
Scientific Research Applications
Neuroprotective Properties and Antiparkinsonian Activity
Research on urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine showed significant antiparkinsonian activity in mice. The study aimed at exploring treatments for Parkinson's disease, highlighting the neuroprotective properties of these compounds (Azam, Alkskas, & Ahmed, 2009).
Synthesis Methods and Applications in Supramolecular Chemistry
Glycolurils and their analogues, with structures related to ureas, have found applications across pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry. The development of new synthesis methods for these compounds remains a key focus for researchers (Kravchenko, Baranov, & Gazieva, 2018).
Catalytic Oxidative Carbonylation in Synthesis
The catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones represents a method for creating high-value molecules from simple building blocks. This process, utilizing PdI2/KI in ionic liquids, demonstrates the synthetic utility of urea derivatives in organic chemistry (Mancuso et al., 2015).
Inhibition of Protein Kinases
Research into pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) underscores the therapeutic potential of urea derivatives. These inhibitors show promise for treating diseases where ROCK activity is a contributing factor (Pireddu et al., 2012).
Acetylcholinesterase Inhibition
Flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas have been synthesized and shown to inhibit acetylcholinesterase, indicating potential for treating diseases related to acetylcholine deficiencies, such as Alzheimer's (Vidaluc et al., 1995).
properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-26-18-8-5-4-7-16(18)20-19(23)21-17-13-15(10-9-14(17)2)22-11-6-12-27(22,24)25/h4-5,7-10,13H,3,6,11-12H2,1-2H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJHCNKHLVPXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(2-ethoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2399427.png)
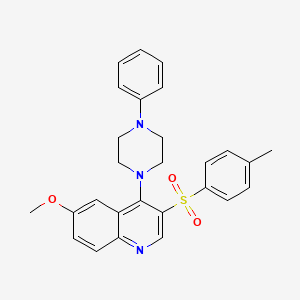
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2399430.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)
